N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
Description
This compound belongs to the 1,4,8-triazaspiro[4.5]decene class, characterized by a spirocyclic core fused with a triazole ring. The structure features:
- 3-fluorophenyl group: Electronegative fluorine at the meta position, influencing dipole interactions and target binding.
- 3-oxo group: A ketone functionality that may participate in hydrogen bonding.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-(3-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4/c1-30-17-11-16(12-18(13-17)31-2)24-21(29)27-8-6-22(7-9-27)25-19(20(28)26-22)14-4-3-5-15(23)10-14/h3-5,10-13H,6-9H2,1-2H3,(H,24,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTUSAWQCALVJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Differences and Physicochemical Properties
The compound is compared below with two closely related analogs from (2025 report):
| Property | Target Compound | Analog 1 (G651-0162) | Analog 2 (E972-0556) |
|---|---|---|---|
| Substituent (R-group) | 3-fluorophenyl | 4-methylphenyl | 4-chlorophenyl |
| N-aryl group | 3,5-dimethoxyphenyl | 3,5-dimethoxyphenyl | Benzyl |
| Molecular Formula | C23 H24 F N4 O4 (hypothetical*) | C23 H26 N4 O4 | C22 H23 Cl N4 O S |
| Molecular Weight | ~423.47 g/mol (hypothetical*) | 422.48 g/mol | 426.97 g/mol |
| Functional Groups | Fluorine (electron-withdrawing), methoxy (electron-donating) | Methyl (hydrophobic), methoxy | Chlorine (lipophilic), benzyl (bulky), sulfanyl (polar) |
| Availability | Not listed | 12 mg | 24 mg |
*Note: The molecular formula and weight for the target compound are extrapolated based on Analog 1 (G651-0162) and substitution patterns .
Substituent Effects on Bioactivity (Inferred)
3-Fluorophenyl vs. 4-Methylphenyl (Analog 1):
Fluorine’s electronegativity may enhance binding affinity to targets requiring polar interactions (e.g., kinases or GPCRs), whereas the methyl group in Analog 1 likely contributes to hydrophobic binding pockets. The target compound’s fluorine substituent could improve metabolic stability compared to methyl .- 3-Fluorophenyl vs. 4-Chlorophenyl (Analog 2): Chlorine’s larger atomic radius and higher lipophilicity in Analog 2 might favor membrane permeability but reduce selectivity.
N-aryl Group (3,5-dimethoxyphenyl vs. Benzyl): The 3,5-dimethoxyphenyl group in the target compound and Analog 1 enables hydrogen bonding via methoxy oxygen atoms, whereas the benzyl group in Analog 2 introduces steric bulk, possibly limiting access to deep binding pockets .
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